molecular formula C23H23N5O4 B14934659 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B14934659
M. Wt: 433.5 g/mol
InChI Key: JKDUZFCKPGKUAP-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a quinoline moiety, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves multiple steps. One common method includes the following steps :

    Starting Materials: 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine), and anhydrous dichloromethane.

    Reaction Conditions: The reaction mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection. The mixture is stirred for 30 minutes and then warmed to room temperature, followed by continuous stirring for 24 hours.

    Purification: The reaction mixture is washed with 2.0 mol/L hydrochloric acid, saturated sodium bicarbonate solution, and saturated saline solution. It is then dried using anhydrous sodium sulfate, and the solvent is removed through reduced pressure evaporation. The residue is recrystallized using dichloromethane-ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications :

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of ulcers and other gastrointestinal disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound’s lipophilicity allows it to diffuse easily into cells, where it can modulate various biochemical processes. It may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of a triazole ring, quinoline moiety, and dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C23H23N5O4/c1-28-17-7-5-4-6-15(17)16(13-21(28)29)22(30)25-23-24-20(26-27-23)11-9-14-8-10-18(31-2)19(12-14)32-3/h4-8,10,12-13H,9,11H2,1-3H3,(H2,24,25,26,27,30)

InChI Key

JKDUZFCKPGKUAP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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